molecular formula C7H11ClO3 B14661981 Chloromethyl cyclopentyl carbonate CAS No. 51942-26-8

Chloromethyl cyclopentyl carbonate

Cat. No.: B14661981
CAS No.: 51942-26-8
M. Wt: 178.61 g/mol
InChI Key: ARHAAELLIYFIRJ-UHFFFAOYSA-N
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Description

Chloromethyl cyclopentyl carbonate is an organic compound characterized by a cyclopentane ring bonded to a chloromethyl group and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl cyclopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosgene in the presence of a base to form cyclopentyl chloroformate, which is then reacted with methanol to produce this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl cyclopentyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopentyl carbonates with various functional groups.

    Hydrolysis: Major products are cyclopentanol and carbon dioxide.

    Oxidation and Reduction: Products include cyclopentanone (oxidation) and cyclopentanol (reduction).

Scientific Research Applications

Chloromethyl cyclopentyl carbonate has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the production of polymers and advanced materials with specific properties.

    Green Chemistry: Employed in environmentally friendly synthesis processes due to its relatively low toxicity and biodegradability.

Mechanism of Action

The mechanism of action of chloromethyl cyclopentyl carbonate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are facilitated by the molecular structure and electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl carbonate: Similar structure but lacks the chloromethyl group.

    Cyclopentyl chloroformate: Contains a chloroformate group instead of a carbonate ester.

    Cyclopentyl acetate: An ester with an acetate group instead of a carbonate ester.

Uniqueness

Chloromethyl cyclopentyl carbonate is unique due to the presence of both a chloromethyl group and a carbonate ester, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

51942-26-8

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

chloromethyl cyclopentyl carbonate

InChI

InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2

InChI Key

ARHAAELLIYFIRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)OCCl

Origin of Product

United States

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